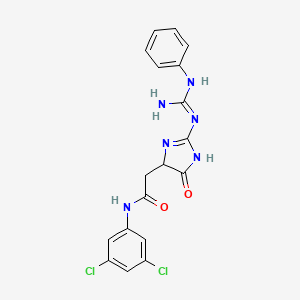
C18H16Cl2N6O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H16Cl2N6O2 is a complex organic molecule This compound is characterized by its unique structure, which includes two chlorine atoms, six nitrogen atoms, and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H16Cl2N6O2 typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Nitration: Introduction of nitro groups into an aromatic ring.
Reduction: Conversion of nitro groups to amines.
Chlorination: Introduction of chlorine atoms into the molecule.
Coupling Reactions: Formation of carbon-nitrogen bonds through coupling reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. Techniques such as refluxing , distillation , and crystallization are commonly used to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
C18H16Cl2N6O2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while substitution reactions may produce amines or ethers .
Scientific Research Applications
C18H16Cl2N6O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C18H16Cl2N6O2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
C18H16Cl2N6O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H16Cl2N6O: A compound with a similar structure but one less oxygen atom.
C18H16ClN6O2: A compound with one less chlorine atom.
C18H16N6O2: A compound without chlorine atoms.
The presence of chlorine atoms in This compound may impart unique chemical reactivity and biological activity, distinguishing it from these similar compounds.
Properties
Molecular Formula |
C18H16Cl2N6O2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[2-[(E)-[amino(anilino)methylidene]amino]-5-oxo-1,4-dihydroimidazol-4-yl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H16Cl2N6O2/c19-10-6-11(20)8-13(7-10)22-15(27)9-14-16(28)25-18(24-14)26-17(21)23-12-4-2-1-3-5-12/h1-8,14H,9H2,(H,22,27)(H4,21,23,24,25,26,28) |
InChI Key |
VSHKHOVJOLPZIU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/C2=NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)/N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















